

# An In-Depth Technical Guide to 8-Methylnona-1,7-dien-5-yne

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## Compound of Interest

Compound Name: 8-Methylnona-1,7-dien-5-yne

Cat. No.: B15430823

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This technical guide provides a detailed overview of the core molecular properties of **8-Methylnona-1,7-dien-5-yne**, a specific organic compound. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document focuses on the fundamental molecular formula and weight, derived from its IUPAC nomenclature.

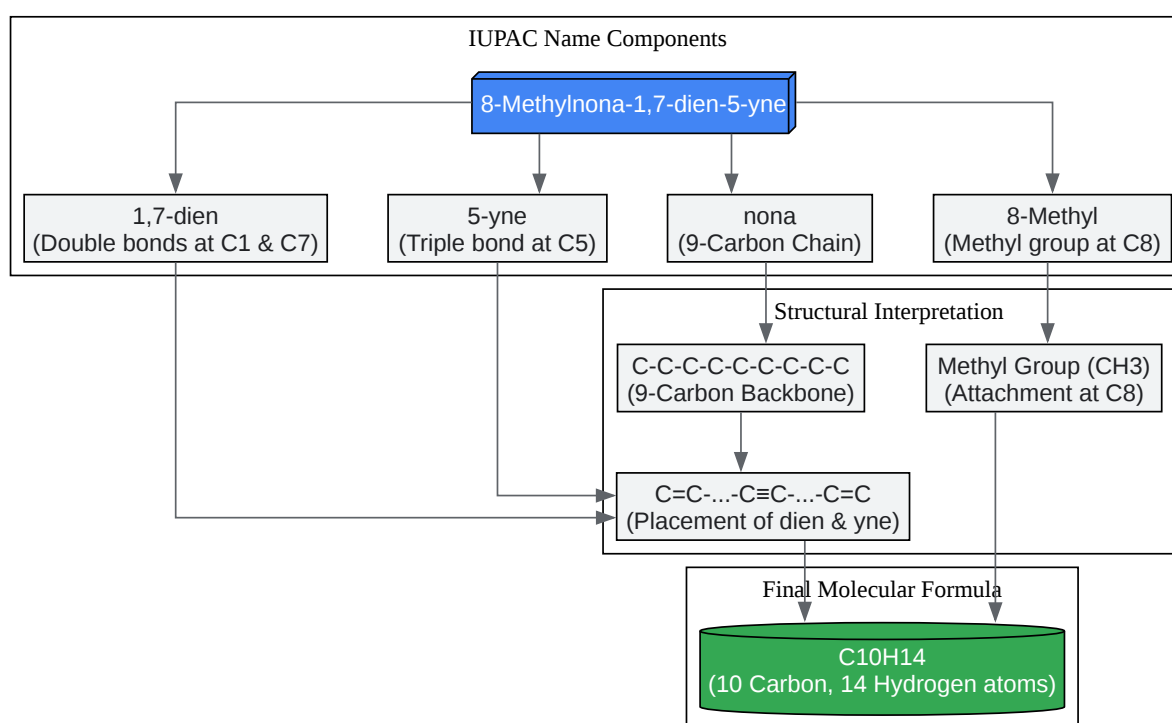
## Molecular Properties

The fundamental characteristics of a molecule are its molecular formula and weight. These properties are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic modeling.

Property	Value	Source
Molecular Formula	C10H14	PubChem[1]
Molecular Weight	134.22 g/mol	PubChem[1]
IUPAC Name	8-methylnona-1,7-dien-5-yne	PubChem[1]
CAS Number	89454-85-3	PubChem[1]

## Structural Elucidation from Nomenclature

The IUPAC name **8-Methylnona-1,7-dien-5-yne** systematically describes the molecule's structure. The logical relationship between the name components and the final chemical structure is broken down in the diagram below. This visualization aids in understanding how the placement of functional groups and the carbon chain length are determined.



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Diagram illustrating the derivation of the molecular structure from its IUPAC name.

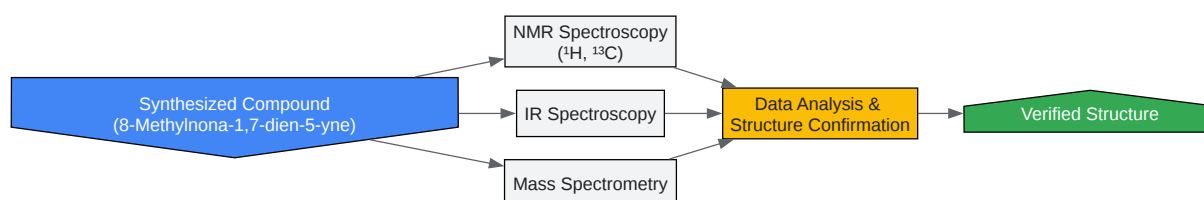
## Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of **8-Methylnona-1,7-dien-5-yne** are not widely available in public literature. The synthesis of such a molecule would typically involve standard organic chemistry techniques, such as coupling reactions (e.g., Sonogashira coupling) to form the carbon-carbon triple bond, and Wittig or Horner-Wadsworth-Emmons reactions to create the double bonds.

Characterization would rely on the following standard methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon and proton framework of the molecule.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the alkyne ( $C\equiv C$ ) and alkene ( $C=C$ ) functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight and determine fragmentation patterns.

The workflow for characterization is outlined below.



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A generalized workflow for the analytical characterization of the target compound.

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## References

- 1. 8-Methylnona-1,7-dien-5-yne | C<sub>10</sub>H<sub>14</sub> | CID 13214145 - PubChem [pubchem.ncbi.nlm.nih.gov]
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